molecular formula C22H27BrN4O4 B11451572 6-bromo-N-[3-(dimethylamino)propyl]-3-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide

6-bromo-N-[3-(dimethylamino)propyl]-3-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide

Cat. No.: B11451572
M. Wt: 491.4 g/mol
InChI Key: PCJXVNOJOOIBPZ-UHFFFAOYSA-N
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Description

6-bromo-N-[3-(dimethylamino)propyl]-3-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and an ethoxyphenyl group, among other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[3-(dimethylamino)propyl]-3-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide typically involves multiple steps, including the formation of the quinazoline core, bromination, and the introduction of the dimethylamino and ethoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[3-(dimethylamino)propyl]-3-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different oxidation states, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

6-bromo-N-[3-(dimethylamino)propyl]-3-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-N-[3-(dimethylamino)propyl]-3-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide
  • 6-bromo-N-[3-(dimethylamino)propyl]-3-(4-phenyl)-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide

Uniqueness

Compared to similar compounds, 6-bromo-N-[3-(dimethylamino)propyl]-3-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide is unique due to the presence of the ethoxyphenyl group, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C22H27BrN4O4

Molecular Weight

491.4 g/mol

IUPAC Name

6-bromo-N-[3-(dimethylamino)propyl]-3-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1H-quinazoline-4-carboxamide

InChI

InChI=1S/C22H27BrN4O4/c1-4-31-17-9-7-16(8-10-17)27-21(29)25-19-11-6-15(23)14-18(19)22(27,30)20(28)24-12-5-13-26(2)3/h6-11,14,30H,4-5,12-13H2,1-3H3,(H,24,28)(H,25,29)

InChI Key

PCJXVNOJOOIBPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)NC3=C(C2(C(=O)NCCCN(C)C)O)C=C(C=C3)Br

Origin of Product

United States

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